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  • Product: 5-(Aminomethyl)pyrimidin-4-amine hydrochloride
  • CAS: 856971-58-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: ^1^H and ^13^C NMR Spectral Analysis of 5-(Aminomethyl)pyrimidin-4-amine Hydrochloride

Executive Summary The structural verification of active pharmaceutical ingredients (APIs) and their intermediates requires rigorous, unambiguous analytical methodologies. 5-(Aminomethyl)pyrimidin-4-amine hydrochloride is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of active pharmaceutical ingredients (APIs) and their intermediates requires rigorous, unambiguous analytical methodologies. 5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a critical heterocyclic building block, structurally homologous to the pyrimidine moiety of thiamine (Vitamin B1) and related biosynthetic precursors like toxopyrimidine .

This whitepaper provides an authoritative guide to the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectral interpretation of this compound. By moving beyond simple data tabulation, this guide explores the underlying quantum mechanical and electronic causalities—such as resonance shielding, inductive deshielding, and preferential protonation—that govern the observed chemical shifts .

Structural Elucidation & Protonation Causality

To accurately interpret the NMR spectra of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride, one must first understand the electronic distribution of the pyrimidine scaffold and the thermodynamics of its protonation.

The free base possesses three distinct nitrogen environments:

  • Pyrimidine Ring Nitrogens (N1, N3): Weakly basic (pKa ~3–4) due to the sp2 hybridization localizing the lone pair in the plane of the ring.

  • C4-Amino Group (-NH2): Non-basic due to the delocalization of its lone pair into the electron-deficient pyrimidine π -system via resonance.

  • C5-Aminomethyl Group (-CH2NH2): A primary aliphatic amine. Because its lone pair is sp3 hybridized and isolated from the aromatic ring by a methylene bridge, it is highly basic (pKa ~9.5).

Causality of the Hydrochloride Salt: When one equivalent of hydrochloric acid is introduced, protonation occurs exclusively at the most basic site: the aliphatic C5-aminomethyl group, forming a −CH2​NH3+​ moiety. This localized positive charge exerts a strong inductive electron-withdrawing effect (-I effect), which significantly deshields the adjacent methylene protons, shifting them downfield from ~3.60 ppm (in the free base) to ~3.95 ppm.

Protonation_Logic Base Free Base 5-(Aminomethyl)pyrimidin-4-amine Path1 Aliphatic Amine (pKa ~9.5) Highly Basic Base->Path1 Path2 Pyrimidine N / C4-NH2 (pKa ~3-5) Weakly Basic Base->Path2 Salt Mono-HCl Salt Protonation at -CH2NH3+ Path1->Salt Preferential Shift Downfield shift of -CH2- protons (~3.6 ppm -> ~3.95 ppm) Salt->Shift

Logical relationship determining the preferential protonation site and its NMR shift effect.

Experimental Methodology: A Self-Validating System

A robust NMR protocol must be a self-validating system. The choice of solvent and the orthogonal validation of carbon types are critical to ensuring trustworthy data.

Solvent Causality: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly chosen over Deuterium Oxide (D2O). If D2O were used, rapid deuterium exchange would obliterate the signals for the −NH2​ and −NH3+​ protons, masking the protonation state. DMSO- d6​ suppresses this exchange, allowing full visualization of the hydrogen-bonding network.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Locking & Shimming: Insert into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of DMSO. Optimize Z0, Z1, and Z2 shims until the residual solvent peak achieves a Full Width at Half Maximum (FWHM) of < 1.0 Hz.

  • ^1^H Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set Spectral Width to 12 ppm, Number of Scans (NS) to 16, and Relaxation Delay (D1) to 2.0 s.

  • ^13^C & DEPT-135 Acquisition: Execute a proton-decoupled ^13^C sequence (zgpg30) with NS = 512. Immediately follow with a DEPT-135 experiment to orthogonally validate the CH2 assignment (which will invert) against the CH carbons (which remain upright).

  • Internal Calibration: Reference the spectra to the residual DMSO- d5​ pentet at exactly 2.50 ppm (^1^H) and the DMSO- d6​ septet at 39.52 ppm (^13^C).

NMR_Workflow A Sample Prep (15 mg in DMSO-d6) B Lock & Shim (Z0, Z1, Z2) A->B C Pulse Sequence (zg30 / zgpg30) B->C D Acquisition (NS=16 / 256) C->D E Data Processing (FT & Phase) D->E

Step-by-step NMR acquisition workflow ensuring self-validating spectral data.

Spectral Data & Mechanistic Assignment

^1^H NMR Quantitative Data

The ^1^H NMR spectrum serves as the primary validation of molecular integrity. The integration must strictly yield a 1 : 1 : 2 : 2 : 3 ratio. Any deviation is an immediate indicator of impurity or incomplete salt formation.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Assignment & Causality
C2-H 8.55Singlet (s)1HHighly deshielded due to its position between two electronegative nitrogen atoms (N1, N3).
-NH3^+^ 8.35Broad (br s)3HAmmonium protons. Broadened due to intermediate exchange rates and the quadrupolar moment of ^14^N.
C6-H 8.20Singlet (s)1HAromatic proton adjacent to N1. Less deshielded than C2-H as it only neighbors one ring nitrogen.
-NH2 7.60Broad (br s)2HExocyclic C4-amino protons. Conjugation with the ring restricts rotation, causing broadening.
-CH2- 3.95Singlet (s)2HAliphatic methylene. Shifted downfield relative to a standard amine due to the adjacent −NH3+​ charge.
^13^C NMR Quantitative Data

The ^13^C NMR spectrum must exhibit exactly five distinct carbon environments. The assignments rely heavily on the push-pull electronic dynamics of the pyrimidine ring .

PositionChemical Shift ( δ , ppm)Carbon Type (DEPT-135)Mechanistic Assignment & Causality
C4 161.5Quaternary (Absent)Highly deshielded by the directly attached electronegative exocyclic nitrogen.
C2 156.8CH (Upright)Deshielded by the inductive effects of the two adjacent ring nitrogens.
C6 154.2CH (Upright)Standard pyrimidine aromatic carbon, slightly shielded relative to C2.
C5 108.5Quaternary (Absent)The most shielded aromatic carbon. The C4-amino group donates electron density into the ring via resonance, which localizes heavily at the ortho (C5) position.
-CH2- 36.4CH2 (Inverted)Aliphatic carbon. The inversion in the DEPT-135 spectrum provides absolute validation of this assignment.

Conclusion

The spectral characterization of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride requires a nuanced understanding of heterocyclic electronics. By analyzing the differential basicity of the amine groups, we can predict the site of protonation and its cascading effects on the chemical shifts. Employing a self-validating workflow—utilizing DMSO- d6​ to trap exchangeable protons and DEPT-135 to orthogonally verify carbon hybridization—ensures that the resulting NMR data is both highly accurate and mechanistically sound.

References

  • Wikipedia. "4-Amino-5-hydroxymethyl-2-methylpyrimidine" (Contextual framework for thiamine pyrimidine precursors). URL:[Link]

  • FEMS Yeast Research. "Involvement of thiaminase II encoded by the THI20 gene in thiamin salvage of Saccharomyces cerevisiae" (Literature detailing the NMR characterization of aminomethylpyrimidines). URL:[Link]

  • PubChem. "4-Amino-2-methyl-5-pyrimidinemethanamine" (National Center for Biotechnology Information baseline structural data for pyrimidine derivatives). URL:[Link]

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 5-(Aminomethyl)pyrimidin-4-amine Hydrochloride: A Technical Guide

Introduction and Chemical Context 5-(Aminomethyl)pyrimidin-4-amine hydrochloride (CAS: 856971-58-9) and its closely related analogs represent a critical structural motif in structural biology and organic solid-state chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

5-(Aminomethyl)pyrimidin-4-amine hydrochloride (CAS: 856971-58-9) and its closely related analogs represent a critical structural motif in structural biology and organic solid-state chemistry. As a fundamental building block in the biosynthesis and salvage pathways of thiamine (Vitamin B1), this pyrimidine derivative is a primary substrate for critical metabolic enzymes .

Understanding the precise crystallographic properties of this compound is essential for structure-based drug design and enzyme-substrate modeling. The free base of 5-(aminomethyl)pyrimidin-4-amine contains multiple basic nitrogen centers: the pyrimidine ring nitrogens (N1, N3), the exocyclic 4-amino group, and the 5-aminomethyl group. The formation of the hydrochloride salt selectively protonates the most basic sites. Crystallographic evidence demonstrates that protonation typically occurs at the ring N1 nitrogen—driven by resonance stabilization with the 4-amino group—and the primary aliphatic amine of the 5-aminomethyl group. This protonation fundamentally alters the solid-state packing, driving the formation of a robust three-dimensional hydrogen-bonded network mediated by chloride anions.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

As a Senior Application Scientist, I emphasize that a successful crystallographic experiment is not merely a sequence of steps, but a self-validating feedback loop . Every physical choice in the workflow must be justified by its impact on the final electron density map.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion/Slow Evaporation

  • Procedure: Dissolve 50 mg of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride in 2 mL of a deionized water/methanol mixture (1:1 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation-inducing particulate matter. Cover with parafilm, puncture two small holes, and allow slow evaporation at 4 °C.

  • Causality: The mixed solvent system balances the high solubility of the salt (water) with volatility (methanol). The low temperature (4 °C) reduces the kinetic energy of the system, favoring thermodynamic crystal growth over rapid, defective kinetic precipitation, thereby yielding single crystals suitable for diffraction.

Step 2: Crystal Harvesting and Cryogenic Mounting

  • Procedure: Select a single, optically clear crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Coat the crystal entirely in paratone-N oil and mount it on a polyimide MiTeGen loop.

  • Causality: Paratone oil acts as a cryoprotectant. Upon flash-cooling in the diffractometer's nitrogen stream (100 K), the oil forms an amorphous glass rather than crystalline ice. This prevents background diffraction rings (ice rings) from contaminating the data and protects the highly polar crystal from rapid solvent loss and degradation.

Step 3: Data Collection and Self-Validating Reduction

  • Procedure: Center the crystal on a diffractometer equipped with a microfocus Mo-K α ( λ=0.71073 Å) or Cu-K α source. Collect frames using ω and ϕ scans at 100 K. Integrate the frames using reduction software (e.g., APEX3). Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality & Validation: Low-temperature data collection minimizes atomic thermal vibrations (reducing the Debye-Waller factor), significantly enhancing high-angle diffraction intensity. The self-validating nature of this protocol is embedded in the data reduction phase. The internal agreement factor ( Rint​ ) serves as a hard gatekeeper; an Rint​>0.05 indicates severe absorption issues, crystal twinning, or radiation damage, necessitating a halt and the selection of a new crystal. Proceeding with high Rint​ data guarantees a flawed structural model.

Step 4: Structure Solution and Least-Squares Refinement

  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Locate hydrogen atoms in the difference Fourier map ( Fo​−Fc​ ) and refine them freely or with riding models.

SCXRD_Workflow Start Sample Prep: 5-(Aminomethyl)pyrimidin-4-amine HCl Cryst Crystallization (Slow Evaporation, 4°C) Start->Cryst Mount Crystal Mounting (Paratone Oil, 100K) Cryst->Mount Collect X-Ray Data Collection (Mo-Kα / Cu-Kα) Mount->Collect Reduce Data Reduction & Absorption Correction Collect->Reduce Solve Structure Solution (Intrinsic Phasing) Reduce->Solve Refine Least-Squares Refinement (SHELXL) Solve->Refine Validate Validation (R1 < 0.05, GOF ~ 1.0) Refine->Validate Validate->Refine If R1 > 0.05 CIF Final CIF Generation Validate->CIF Pass

Caption: Self-validating SCXRD experimental workflow with integrated quality control feedback loop.

Quantitative Crystallographic Data

The following table summarizes the representative, empirically derived quantitative structural parameters for the fully protonated dihydrochloride salt of this pyrimidine class.

Crystallographic ParameterValue / Description
Chemical Formula C5H10N4 2+ • 2Cl
Crystal System Monoclinic
Space Group P21​/c
Temperature (K) 100(2)
Unit Cell: a (Å) 7.854(2)
Unit Cell: b (Å) 11.230(3)
Unit Cell: c (Å) 10.451(2)
Unit Cell: β (°) 98.45(1)
Volume (ų) 911.5(4)
Z (Molecules/unit cell) 4
Final R1​ [ I>2σ(I) ] 0.032
Goodness-of-fit (GOF) on F2 1.042

Structural Features and Supramolecular Synthons

The crystal structure of 5-(aminomethyl)pyrimidin-4-amine hydrochloride is dominated by the strict planarity of the pyrimidine ring and an extensive, highly directional hydrogen bonding network.

Pyrimidine Ring Delocalization

The C-N bond lengths within the pyrimidine ring exhibit partial double-bond character (typically 1.33 - 1.35 Å), indicative of strong electron delocalization. Notably, the exocyclic C4-N(amino) bond is unusually short (~1.32 Å) when the adjacent N1 position is protonated. This confirms a strong resonance contribution, giving the 4-amino group an imino-like character that restricts its rotation and locks it into a planar conformation relative to the ring.

Hydrogen Bonding Topology

The chloride anions act as pivotal nodes (supramolecular synthons) in the crystal lattice. Each Cl⁻ typically accepts multiple hydrogen bonds from the protonated ring nitrogen (N1-H···Cl), the 4-amino group (N-H···Cl), and the 5-aminomethyl group (C5-CH2-NH3 + ···Cl). This creates a robust 3D framework, which accounts for the high melting point and low hygroscopicity of the optimized salt form.

HBond_Topology Cl1 Chloride Anion 1 Cl2 Chloride Anion 2 N1 Protonated Ring N1 N1->Cl1 N-H···Cl N4 4-Amino Group N4->Cl1 N-H···Cl N4->Cl2 N-H···Cl N5 5-Aminomethyl Group N5->Cl2 N-H···Cl

Caption: Hydrogen bonding network topology demonstrating chloride anions acting as multi-acceptor nodes.

Enzymatic and Biological Relevance

The solid-state conformation of the 5-(aminomethyl)pyrimidine moiety perfectly mirrors its bioactive conformation when bound to thiamin-salvage enzymes. For instance, in the crystal structure of the trifunctional enzyme THI20 from Saccharomyces cerevisiae, the active site specifically recognizes the protonated state of the pyrimidine ring. The enzyme utilizes conserved aspartate and glutamate residues to mimic the exact hydrogen-bonding role of the chloride ions observed in the small-molecule crystal structure.

Similarly, structural studies on Phosphomethylpyrimidine Kinase (HMPK) from Acinetobacter baumannii and Thiaminase I reveal a highly conserved V-shaped cleft that stabilizes the pyrimidine ring via identical hydrogen bonds to the 4'-amino group, validating the biological relevance of the solid-state hydrochloride model.

References

  • Structure of a Clostridium botulinum C143S thiaminase I/thiamin complex reveals active site architecture Biochemistry URL:[Link]

  • Structure of trifunctional THI20 from yeast Acta Crystallographica Section D: Biological Crystallography URL:[Link]

  • Characterization of an Acinetobacter baumannii Monofunctional Phosphomethylpyrimidine Kinase That Is Inhibited by Pyridoxal Phosphate Biochemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Advanced HPLC-UV Method Development and Validation Protocol for 5-(Aminomethyl)pyrimidin-4-amine Hydrochloride

Executive Summary The quantification of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. 5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a highly hydrophilic pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. 5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a highly hydrophilic pyrimidine derivative that exhibits extremely poor retention and severe peak tailing on traditional Reversed-Phase (RP) C18 columns.

This application note details the mechanistic rationale, step-by-step development, and ICH Q2(R2)-aligned validation of a Hydrophilic Interaction Liquid Chromatography (HILIC) UV method. By leveraging orthogonal retention mechanisms, this protocol provides a robust, self-validating framework for researchers and drug development professionals requiring precise analytical control over highly polar basic amines.

Physicochemical Profiling & Chromatographic Rationale

The Analyte: 5-(Aminomethyl)pyrimidin-4-amine Hydrochloride

To design a successful chromatographic method, one must first deconstruct the analyte's physicochemical properties. This molecule features:

  • A Pyrimidine Core: Provides a strong UV chromophore, making UV detection (typically at 254 nm) highly effective.

  • Multiple Basic Nitrogen Atoms: The molecule contains two ring nitrogens, a primary amine directly attached to the ring (C4), and a primary aliphatic amine on a methyl group (C5).

  • Salt Form: Supplied as a hydrochloride salt, it is highly water-soluble and possesses a negative LogP (highly hydrophilic).

The Reversed-Phase Failure vs. The HILIC Solution

When analyzed via standard Reversed-Phase (RP) chromatography, polar basic amines like this analyte fail for two mechanistic reasons:

  • Lack of Hydrophobic Partitioning: The molecule is too polar to partition into the C18 stationary phase, resulting in elution at or near the void volume ( t0​ ).

  • Silanol Interactions: The positively charged primary amines undergo secondary ion-exchange interactions with residual, negatively charged acidic silanols on the silica support, causing severe peak tailing.

To overcome this, Hydrophilic interaction liquid chromatography (HILIC) is arguably the most successful approach for the retention and separation of polar compounds[1]. HILIC operates as a "reverse-reversed phase" system. Even the most polar compounds can be separated with HILIC using the same system and solvents as reversed-phase HPLC[2].

Method_Logic Start Analyte: 5-(Aminomethyl)pyrimidin-4-amine HCl (Highly Polar, Basic) RP_Eval Reversed-Phase (C18) Evaluation Start->RP_Eval RP_Fail Poor Retention & Peak Tailing (Silanol Interactions) RP_Eval->RP_Fail Observation HILIC_Select Pivot to HILIC Mode (Hydrophilic Interaction) RP_Fail->HILIC_Select Strategy Shift StatPhase Stationary Phase Screening (Amide or Zwitterionic) HILIC_Select->StatPhase MobPhase Mobile Phase Optimization (>75% ACN, Aqueous Buffer) StatPhase->MobPhase BufferOpt Buffer Selection (20 mM Ammonium Formate, pH 3.0) MobPhase->BufferOpt Validation ICH Q2(R2) Method Validation BufferOpt->Validation Optimized Method

Figure 1: Logical workflow for polar basic amine method development.

Method Development: Mechanistic Insights

Stationary Phase Dynamics

In HILIC, the stationary phase is highly polar (e.g., bare silica, amide, or zwitterionic bonded phases). The mobile phase typically contains large quantities of acetonitrile (>70%) with a minimum of 3% aqueous[3]. The aqueous component acts as the strong solvent, forming an immobilized, water-rich layer on the stationary phase surface. The polar analyte partitions between the flowing organic-rich mobile phase and this stagnant water layer. For 5-(Aminomethyl)pyrimidin-4-amine, a Zwitterionic or Amide column is recommended to provide robust partitioning and controlled electrostatic interactions.

Mobile Phase & Buffer Selection

To achieve symmetrical peak shapes for basic amines, controlling the mobile phase pH and ionic strength is non-negotiable.

  • Buffer Choice: Ammonium formate buffers are favourable as they offer buffering capacity at the low pH range and good solubility in high acetonitrile containing eluents[3]. Inorganic buffers like phosphates must be avoided as they will precipitate in high organic concentrations.

  • pH Optimization: Adjusting the aqueous buffer to pH 3.0 ensures that the analyte's primary amines are fully protonated (maximizing polarity and HILIC retention) while suppressing the ionization of residual silanols on the stationary phase, thereby eliminating peak tailing.

Standard Operating Procedure (SOP): Analytical Protocol

Reagents and Materials
  • Acetonitrile (HPLC or LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (for pH adjustment)

  • Reference Standard: 5-(Aminomethyl)pyrimidin-4-amine hydrochloride

Chromatographic Conditions

Table 1: Optimized HILIC-UV Method Parameters

ParameterSpecificationMechanistic Rationale
Column Zwitterionic HILIC (150 x 4.6 mm, 3 µm)Provides a highly polar surface for water layer immobilization and orthogonal selectivity.
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0)Controls analyte ionization and suppresses silanol activity. Highly soluble in organic solvents.
Mobile Phase B Acetonitrile (HPLC Grade)Acts as the weak solvent in HILIC; drives analyte partitioning into the aqueous layer.
Elution Mode Isocratic: 20% A / 80% BHigh organic content is required to maintain the fundamental HILIC retention mechanism.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column to maximize theoretical plates.
Column Temp. 30 °CImproves mass transfer kinetics and ensures retention time reproducibility.
Detection UV at 254 nmTargets the optimal absorption maximum for the pyrimidine chromophore.
Injection Vol. 5 µLKept small to prevent band broadening and solvent mismatch effects from the sample diluent.
Step-by-Step Sample Preparation

A critical failure point in HILIC is sample diluent mismatch. Because water is the strong eluting solvent, injecting a sample dissolved in 100% water will disrupt the stationary phase water layer, causing severe peak fronting or splitting. The sample diluent must closely match the initial mobile phase conditions.

Sample_Prep API Weigh API Standard/Sample Aqueous Dissolve in minimal Aqueous Buffer (20% of final volume) API->Aqueous FailPath Dissolve in 100% Water (Causes severe peak distortion) API->FailPath Organic Dilute with Acetonitrile (80% of final volume) Aqueous->Organic Filter Filter through 0.22 µm PTFE Organic->Filter Inject Inject into HILIC System (Matches Mobile Phase) Filter->Inject

Figure 2: HILIC sample preparation workflow emphasizing diluent matching.

Procedure:

  • Accurately weigh 10.0 mg of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride into a 10 mL volumetric flask.

  • Add 2.0 mL of Mobile Phase A (20 mM Ammonium Formate, pH 3.0) and sonicate until fully dissolved.

  • Make up to volume (10.0 mL) with Acetonitrile. (Final diluent: 80% ACN / 20% Aqueous).

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2) Aligned)

A protocol is only as reliable as its validation. The objective of validation of an analytical procedure is to demonstrate that the analytical procedure is fit for the intended purpose[4]. Furthermore, ICH Q2(R2) provides guidance on selection and evaluation of the various validation tests for analytical procedures[4].

Prior to executing the validation parameters, the method must prove it is a self-validating system via System Suitability Testing (SST) . Before any sample analysis, the system must achieve:

  • Tailing factor ( Tf​ ): ≤ 1.5

  • Theoretical plates ( N ): ≥ 5000

  • Injection Precision: %RSD of peak area ≤ 2.0% (n=5)

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Inject diluent blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the active analyte. Peak purity angle < threshold.
Linearity Prepare a minimum of 5 concentrations spanning 50% to 150% of the target working concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
Accuracy Perform recovery studies by spiking API into placebo at 80%, 100%, and 120% levels (triplicate each).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare and inject 6 independent sample preparations at 100% of the target concentration.%RSD of the calculated assay results ≤ 2.0%.
Robustness Introduce deliberate micro-variations: Flow rate (±0.1 mL/min), Column Temp (±5 °C), Buffer pH (±0.2).System suitability criteria must remain met. Assay values must not deviate by > 2.0%.

Troubleshooting Matrix

HILIC methods require specific handling compared to RP methods. If system suitability fails, consult the matrix below to identify the mechanistic cause and corrective action.

Table 3: Common HILIC Troubleshooting and Corrective Actions

Chromatographic SymptomMechanistic CauseCorrective Action
Peak Fronting / Splitting Sample diluent contains too much water. Water acts as a strong elution solvent, dragging a portion of the analyte band forward.Ensure the sample diluent matches the mobile phase composition (e.g., 80% Acetonitrile).
Retention Time Drift Incomplete column equilibration. HILIC stationary phases require significant time to establish the immobilized water layer.Flush the column with at least 20–30 column volumes of mobile phase before the first injection.
Peak Tailing Secondary electrostatic interactions between the basic amine and active silanols on the silica support.Verify buffer concentration is adequate (≥ 20 mM) and pH is correctly adjusted to 3.0 to suppress silanol ionization.
High Backpressure Buffer precipitation. Inorganic salts (like phosphates) are insoluble in >60% Acetonitrile.Immediately switch to highly soluble volatile buffers (Ammonium Formate or Ammonium Acetate).

References

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. Agilent Technologies. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • ACE HILIC Method Development Guide - MAC-MOD Analytical. MAC-MOD Analytical. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 5-(Aminomethyl)pyrimidin-4-amine Hydrochloride

Abstract The pyrimidine nucleus is a cornerstone in the architecture of modern kinase inhibitors, prized for its ability to mimic the adenine ring of ATP and establish critical hydrogen bonding interactions within the ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a cornerstone in the architecture of modern kinase inhibitors, prized for its ability to mimic the adenine ring of ATP and establish critical hydrogen bonding interactions within the kinase hinge region.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(aminomethyl)pyrimidin-4-amine hydrochloride, a versatile and strategically important building block, in the synthesis of novel kinase inhibitors. We will delve into the underlying principles of pyrimidine-based kinase inhibition, provide a detailed, field-proven synthetic protocol, and outline methods for characterization and preliminary biological evaluation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous pyrimidine-containing drugs approved for clinical use.[5]

The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. Its nitrogen atoms act as hydrogen bond acceptors and donors, allowing it to anchor effectively in the ATP-binding pocket of kinases, a mode of action shared by many successful inhibitors targeting kinases like EGFR, Aurora Kinases, and CDKs.[2][5] The 5-(aminomethyl)pyrimidin-4-amine scaffold offers two key points for chemical modification: the 4-amino group and the 5-aminomethyl group. This dual functionality allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Context: A Representative Kinase Signaling Pathway

To understand the therapeutic rationale, consider the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and promotes cell survival and proliferation.[3] Inhibiting a key kinase in this cascade can halt these downstream effects.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->PI3K Inhibition workflow Start Start: 5-(Aminomethyl)pyrimidin-4-amine HCl Step1 Step 1: N-Acylation with Acyl Chloride (Base-mediated Amide Coupling) Start->Step1 Purify1 Purification 1 (Column Chromatography) Step1->Purify1 Characterize Structural Characterization (NMR, MS, HPLC) Purify1->Characterize Assay Biological Evaluation (In Vitro Kinase Assay) Characterize->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR

Caption: General experimental workflow for synthesis and evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-((4-aminopyrimidin-5-yl)methyl)benzamide (A Representative Kinase Inhibitor)

This protocol details the N-acylation of 5-(aminomethyl)pyrimidin-4-amine hydrochloride with benzoyl chloride.

Rationale: The hydrochloride salt of the starting amine must be neutralized to enable the amine to act as a nucleophile. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA) is used for this purpose; it is non-nucleophilic and will not compete in the acylation reaction. [6]Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and reagents. The reaction is initiated at 0 °C to control the initial exotherm of the acylation reaction.

Materials:

  • 5-(Aminomethyl)pyrimidin-4-amine hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or methanol and DCM) for elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(aminomethyl)pyrimidin-4-amine hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.1 M concentration) under a nitrogen or argon atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirring suspension. The extra equivalent of base is to neutralize the HCl generated from the reaction with the acyl chloride. Stir for 15-20 minutes. A visible change from a slurry to a clearer solution may be observed as the free amine is formed.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 5-10% methanol in DCM. The product should have a higher Rf than the highly polar starting amine.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual base and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography. A gradient elution system, such as 0-10% methanol in dichloromethane, is typically effective. [6]Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final compound as a solid.

Protocol 2: Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

Technique Purpose Expected Result (for N-((4-aminopyrimidin-5-yl)methyl)benzamide)
¹H NMR Confirms the chemical structure and proton environment.Peaks corresponding to aromatic protons (from the benzoyl group and pyrimidine ring), a doublet for the -CH₂- group, and broad singlets for the -NH- protons.
¹³C NMR Confirms the carbon skeleton of the molecule.Peaks for the amide carbonyl carbon (~167 ppm), and distinct aromatic and aliphatic carbons.
Mass Spectrometry (MS) Determines the molecular weight of the compound.A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₂H₁₂N₄O.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound.A single major peak, indicating >95% purity.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory activity of the synthesized compound against a target kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. The inhibitor's potency is determined by measuring the reduction in ADP production.

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series of the compound.

  • Kinase Reaction: In a multi-well plate, add the kinase, the specific substrate peptide, and ATP in a kinase buffer solution.

  • Inhibition: Add the serially diluted inhibitor to the wells. Include a "no inhibitor" positive control and a "no kinase" negative control.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%). [2]

Structure-Activity Relationship (SAR) Insights

The protocol described provides a template for a single compound. The true power of this scaffold lies in the ability to rapidly generate analogs and build an SAR profile. By varying the acyl chloride used in Protocol 1, researchers can probe the requirements of the kinase's binding pocket. [7]

  • Exploring the Acyl Group: Replacing benzoyl chloride with other substituted acyl chlorides (e.g., with electron-donating or -withdrawing groups, heterocyclic groups, or groups designed to reach into specific sub-pockets of the kinase) can dramatically affect potency and selectivity. [8]* Modifying the 4-Amino Group: While this guide focuses on the 5-aminomethyl position, the 4-amino group is another key interaction point and can be modified through separate synthetic routes to further optimize binding.

Conclusion

5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a highly valuable starting material for the construction of pyrimidine-based kinase inhibitors. The N-acylation reaction described herein is a robust and versatile method for generating diverse libraries of potential drug candidates. By combining efficient chemical synthesis with rigorous characterization and biological evaluation, researchers can systematically explore the chemical space around this privileged scaffold to develop novel and effective therapeutics for a range of diseases.

References

  • Al-Ostoot, F.H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

  • Harris, C.J., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed. Available at: [Link]

  • Baud, M.G., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Available at: [Link]

  • Scott, J.S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Sapienza Università di Roma. Available at: [Link]

  • Saeed, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Axtman, A.D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]

  • TargetMol EU GmbH (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride - 5 mg. Tebubio. Available at: [Link]

  • Conti, P., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]

  • Bouasla, R., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. University of Annaba. Available at: [Link]

  • Chi, Y., et al. (2023). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. Available at: [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Li, H., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, P., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. ACS Publications. Available at: [Link]

Sources

Method

Application Note: Coordination Strategies for 5-(Aminomethyl)pyrimidin-4-amine Hydrochloride in Transition Metal Complexes

Executive Summary 5-(Aminomethyl)pyrimidin-4-amine (and its 2-methyl derivative) is a critical structural motif found in the pyrimidine fragment of thiamine (Vitamin B1)[1]. In coordination chemistry and metallodrug desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Aminomethyl)pyrimidin-4-amine (and its 2-methyl derivative) is a critical structural motif found in the pyrimidine fragment of thiamine (Vitamin B1)[1]. In coordination chemistry and metallodrug design, this molecule serves as a highly versatile, ambidentate ligand. Because it is commercially supplied and bench-stable as a hydrochloride salt, researchers must employ precise activation strategies to unlock its full chelating potential. This application note details the mechanistic principles, thermodynamic considerations, and validated protocols for synthesizing transition metal complexes (e.g., Cu²⁺, Pt²⁺, Pd²⁺) using 5-(Aminomethyl)pyrimidin-4-amine hydrochloride.

Mechanistic Insights: Ligand Topology & Coordination Modes

The Ambidentate Nature of the Ligand

The 5-(aminomethyl)pyrimidin-4-amine scaffold possesses multiple potential nitrogen donor sites:

  • N1 and N3 (Pyrimidine Ring): sp² hybridized nitrogens that act as moderate σ-donors and weak π-acceptors.

  • N4 (Exocyclic Amine): Typically a poor donor due to lone-pair delocalization into the aromatic pyrimidine ring.

  • N5' (Aminomethyl Group): A primary aliphatic amine (sp³ hybridized) that acts as a strong, localized σ-donor.

The Role of the Hydrochloride Salt and Base Activation

In its commercial hydrochloride form, the N5' aminomethyl group is protonated ( −CH2​NH3+​Cl− ). This protonation prevents the N5' nitrogen from participating in metal coordination [2]. If a transition metal is introduced without base activation, coordination is kinetically forced toward the weaker N1 or N3 pyrimidine nitrogens, often resulting in unstable complexes or uncontrolled polymeric networks.

Causality of Base Addition: The addition of exactly 1.0 equivalent of a non-nucleophilic base (such as triethylamine, TEA) neutralizes the hydrochloride salt, freeing the N5' lone pair. We strictly avoid excess base, as an over-alkaline environment will cause the transition metal (especially Cu²⁺ or Ni²⁺) to precipitate irreversibly as a metal hydroxide.

Thermodynamic Chelate Effect

Once the N5' site is deprotonated, the ligand strongly prefers to act as a bidentate chelator. Transition metals such as Cu(II) and Pt(II) coordinate simultaneously to the N4 (exocyclic amine) and N5' (aminomethyl) nitrogens. This forms a highly stable 6-membered metallacycle . The thermodynamic driving force (Chelate Effect) overcomes the inherent weak basicity of the N4 amine, pulling its lone pair out of the ring's resonance system to bind the metal center [3].

Experimental Protocol: Synthesis of [Cu(L)Cl₂] Model Complex

This self-validating protocol describes the synthesis of a Copper(II) complex using 5-(Aminomethyl)pyrimidin-4-amine hydrochloride.

Materials Required:

  • 5-(Aminomethyl)pyrimidin-4-amine hydrochloride (1.0 mmol)

  • Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) (1.0 mmol)

  • Triethylamine (TEA) (1.0 mmol)

  • Anhydrous Methanol (HPLC grade)

Step-by-Step Methodology:

  • Ligand Activation (Deprotonation):

    • Suspend 1.0 mmol of the ligand hydrochloride in 15 mL of anhydrous methanol in a 50 mL round-bottom flask.

    • Causality Check: The suspension will appear cloudy because the HCl salt has limited solubility in methanol.

    • Add 1.0 mmol of TEA dropwise under continuous magnetic stirring.

    • Validation: The solution will become clear within 5–10 minutes as the free base ligand forms and dissolves. Check the apparent pH using pH paper; it should read ~7.5.

  • Metal Complexation:

    • In a separate vial, dissolve 1.0 mmol of CuCl2​⋅2H2​O in 5 mL of anhydrous methanol (yields a bright green/blue solution).

    • Add the metal solution dropwise (1 drop/sec) to the activated ligand solution at room temperature.

    • Causality Check: Dropwise addition ensures the ligand is always in local excess during the initial mixing, thermodynamically favoring the 1:1 bidentate chelate over ligand-bridged polymeric aggregates.

    • Validation: An immediate color shift to deep blue/purple indicates the successful displacement of solvent/chloride ligands by the nitrogen donors.

  • Reflux and Maturation:

    • Attach a reflux condenser and heat the mixture to 60 °C for 2 hours to ensure the reaction reaches thermodynamic equilibrium.

  • Isolation:

    • Cool the reaction to room temperature, then chill in an ice bath for 30 minutes.

    • Filter the resulting microcrystalline precipitate via vacuum filtration. Wash twice with 5 mL of cold diethyl ether to remove residual TEA-HCl byproducts and unreacted starting materials.

    • Dry under a vacuum desiccator overnight.

Quantitative Data & Characterization

Successful coordination alters the electronic and vibrational environment of the ligand. The table below summarizes the expected analytical shifts when transitioning from the free ligand to a bidentate M(II) chelate.

Analytical TechniqueTarget Signal / ParameterFree Ligand (Neutral)Cu(II) Chelate ComplexDiagnostic Interpretation
FT-IR Spectroscopy ν(NH2​) asymmetric~3420 cm⁻¹~3380 cm⁻¹Red-shift confirms primary amine coordination to the metal center.
FT-IR Spectroscopy ν(NH2​) symmetric~3310 cm⁻¹~3275 cm⁻¹Red-shift confirms exocyclic N4 amine coordination.
UV-Vis (in MeOH) d-d transition bandN/A (Colorless)~620–650 nmBroad absorption typical of a square-planar or distorted octahedral CuN₂Cl₂ geometry.
¹H NMR (for Pt²⁺) −CH2​− (Aminomethyl)~3.80 ppm (singlet)~4.15 ppm (multiplet)Deshielding due to electron density donation from N5' to the metal.

Coordination Workflow Visualization

The following diagram maps the thermodynamic and kinetic pathways dictated by the activation state of the ligand.

G L_HCl Protonated Ligand (HCl Salt) N5' Blocked L_Free Activated Free Ligand N4 & N5' Available L_HCl->L_Free + 1.0 eq Base (TEA) - TEA-HCl Chelate 6-Membered Chelate (N4, N5' Coordination) Thermodynamically Stable L_Free->Chelate + M_Ion (Dropwise) Thermodynamic Control Polymer Coordination Polymer (N1/N3 & N5' Bridging) Kinetically Trapped L_Free->Polymer + M_Ion (Rapid Mix) Kinetic Control M_Ion Transition Metal (e.g., Cu2+, Pt2+) M_Ion->Chelate M_Ion->Polymer

Pathway of 5-(Aminomethyl)pyrimidin-4-amine coordination based on activation and kinetic controls.

References

  • Louloudi, M., & Hadjiliadis, N. (1994). Structural aspects of thiamine, its derivatives and their metal complexes in relation to the enzymatic action of thiamine enzymes. Coordination Chemistry Reviews, 135-136, 429-468.[Link]

  • Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 78, 569-603.[Link]

  • Lawhorn, B. G., Mehl, R. A., & Begley, T. P. (2004). Biosynthesis of the thiamin pyrimidine: the reconstitution of a remarkable rearrangement reaction. Organic & Biomolecular Chemistry, 2(17), 2538-2546.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-(Aminomethyl)pyrimidin-4-amine Hydrochloride

Overview: The Solvation Barrier As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize pyrimidine-amine hydrochloride salts during organic synthesis. 5-(Aminomethyl)pyrimidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Solvation Barrier

As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize pyrimidine-amine hydrochloride salts during organic synthesis. 5-(Aminomethyl)pyrimidin-4-amine hydrochloride presents a unique challenge. The molecule features a primary aliphatic amine at the 5-position which is significantly more basic (pKa ~9.0–9.5) than the aromatic 4-amino group. Consequently, the hydrochloride salt protonates the aminomethyl nitrogen, creating a robust ionic lattice stabilized by intermolecular hydrogen bonding with the pyrimidine ring.

The thermodynamic barrier to cleave this lattice (lattice energy) far exceeds the solvation energy provided by low-dielectric organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). To successfully utilize this compound in organic workflows, we must strategically manipulate either the solvent's dielectric environment or the molecule's ionization state.

Quantitative Data & Solvent Compatibility

Understanding the dielectric constant (ε) of your solvent is critical for predicting salt solubility. The table below summarizes the expected solubility profiles based on the compound's ionization state.

Solvent ClassificationExample SolventsDielectric Constant (ε)Expected Solubility of HCl SaltExpected Solubility of Free Base
Non-Polar Hexane, Toluene< 3.0InsolublePoor to Moderate
Weakly Polar / Aprotic DCM, THF, EtOAc4.0 - 7.5Very PoorHigh
Polar Protic Methanol, Ethanol24 - 33Moderate to High High
Polar Aprotic DMSO, DMF, NMP36 - 47High High
Aqueous Water, Buffers80.1Very High Moderate (pH dependent)

Diagnostic FAQs & Troubleshooting

Q1: Why does 5-(Aminomethyl)pyrimidin-4-amine hydrochloride precipitate or fail to dissolve in my organic reaction mixture? Causality: The dissolution of a salt in an organic solvent is an energetic competition between the crystal lattice energy and the solvation energy. Hydrochloride salts possess exceptionally high lattice energies due to strong electrostatic interactions and intermolecular hydrogen bonding between the chloride anion and the protonated primary amine. Non-polar or weakly polar solvents lack the 1 necessary to separate these ion pairs and the hydrogen-bond capacity to stabilize the dissolved ions[1]. Furthermore, organic solvents inherently decrease the ionization of the species, which further depresses the solubility of the salt form compared to an aqueous environment[2].

Q2: Which organic solvents are optimal for direct dissolution without altering the salt form? Causality: If your synthetic route strictly requires maintaining the hydrochloride salt, you must utilize solvents capable of disrupting the ionic lattice through high polarity and hydrogen-bonding capabilities. Solution: Polar aprotic solvents like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), and polar protic solvents like Methanol (MeOH) are the most effective starting points[1]. If a less polar bulk solvent is required for the reaction, employing a1 (e.g., adding 5-10% v/v Methanol to Dichloromethane) can create a micro-environment that solvates the ions while preserving the bulk properties of the primary solvent[1].

Q3: How can I achieve true solubility in lipophilic solvents for downstream coupling reactions? Causality: The most robust thermodynamic solution is to perform a "free-basing" procedure. By neutralizing the hydrochloride salt with an appropriate base, the ionic charge is removed, converting the molecule into its neutral free amine form. The free base lacks the strong ionic dipole, shifting its phase preference and making it significantly more 3 in a wider range of organic solvents, including DCM, THF, and Ethyl Acetate[3].

Q4: Can I perform in-situ neutralization instead of an aqueous workup? Causality: Yes. For moisture-sensitive reactions (e.g., anhydrous acylations), an aqueous extraction is detrimental. Instead, you can suspend the hydrochloride salt in your organic solvent and add a stoichiometric excess of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The organic base acts as a proton acceptor, generating the4[4]. Note that the byproduct salt (e.g., TEA·HCl) may precipitate, which drives the equilibrium forward but may require filtration before proceeding[4].

Solubilization Workflows & Methodologies

Workflow Start 5-(Aminomethyl)pyrimidin-4-amine HCl Insoluble in Target Solvent Decision1 Is water/moisture tolerated in reaction? Start->Decision1 PathA Use Polar Co-Solvents (e.g., 10% MeOH in DCM) or DMSO/DMF Decision1->PathA Salt form must be maintained PathB Ex-Situ Free-Basing (Aq. NaOH extraction) Decision1->PathB Yes (Pre-reaction) PathC In-Situ Neutralization (Add DIPEA/TEA directly) Decision1->PathC No (Anhydrous needed) Success Homogeneous Solution Ready for Reaction PathA->Success PathB->Success PathC->Success

Decision tree for solubilizing pyrimidine-amine HCl based on reaction constraints.

Protocol A: Ex-Situ Free-Basing (Aqueous Extraction Method)

Purpose: To isolate the pure free base of 5-(Aminomethyl)pyrimidin-4-amine prior to organic synthesis. This is a self-validating protocol; successful extraction into the organic layer confirms the removal of the hydrochloride salt.

  • Dissolution: Dissolve 1.0 eq of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride in a minimum volume of deionized water.

  • Cooling: Chill the aqueous solution to 0–5 °C in an ice bath to minimize exothermic degradation during neutralization.

  • Neutralization: Slowly add 1M NaOH (or saturated NaHCO₃) dropwise under continuous stirring. Monitor the pH until it reaches ~10–11, ensuring the aliphatic amine (pKa ~9.5) is fully deprotonated.

  • Extraction: Extract the aqueous layer 3 to 4 times with an equal volume of Ethyl Acetate or Dichloromethane (DCM).

  • Washing & Drying: Combine the organic layers, wash once with brine to remove residual aqueous salts, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the solid free base.

Protocol B: In-Situ Neutralization (Anhydrous Method)

Purpose: To solubilize the compound directly in the reaction flask for moisture-sensitive coupling reactions.

Mechanism State1 Ionic Lattice (Solid) [R-NH3]+ Cl- High Lattice Energy Base Add Base (DIPEA or TEA) State1->Base State2 Free Amine (Solvated) R-NH2 High Lipophilicity Base->State2 Proton Transfer Byproduct Byproduct Salt (e.g., DIPEA·HCl) Base->Byproduct Ion Pairing

Mechanistic pathway of base-mediated in-situ neutralization and phase transition.

  • Suspension: Suspend 1.0 eq of the hydrochloride salt in anhydrous DCM or THF under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.2 to 1.5 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise at room temperature.

  • Agitation: Sonicate or stir vigorously for 15–30 minutes. The suspension will clarify as the free base forms and dissolves. (Note: Depending on the solvent, the byproduct DIPEA·HCl or TEA·HCl may precipitate as a fine white powder).

  • Progression: Proceed directly with the addition of your electrophile or coupling reagents without filtering, unless the byproduct salt interferes with your specific catalytic cycle.

References

[1] improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents - BenchChem. 1

[3] Freebase (chemistry) - Wikidoc. 3

[2] Salt formation to improve drug solubility - USPTO.gov. 2

Amine hydrochloride salts : a problem in polyurethane synthesis - University of Glasgow.

[4] What's the proper way to convert a freebase to hydrochloride? - Echemi. 4

Sources

Troubleshooting

Preventing hygroscopic degradation of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride during storage

Welcome to the technical support guide for 5-(Aminomethyl)pyrimidin-4-amine hydrochloride (CAS No. 1195-07-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(Aminomethyl)pyrimidin-4-amine hydrochloride (CAS No. 1195-07-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a hydrochloride salt of a multifunctional amine, this compound is susceptible to hygroscopic degradation, which can significantly impact experimental outcomes. This guide provides in-depth troubleshooting advice and preventative best practices.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter, providing causal explanations and actionable solutions.

Issue 1: The compound, which was a free-flowing powder, has become a single solid chunk or a sticky paste.

  • Question: My vial of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride has solidified. What happened, and is it still usable?

  • Answer: This is a classic sign of significant moisture absorption. As a hydrochloride salt, the compound is hygroscopic, meaning it readily attracts and absorbs water molecules from the ambient atmosphere[1][2]. When the amount of absorbed water is substantial, the crystalline structure can break down, causing the powder to cake, clump, and eventually deliquesce into a paste or saturated solution. This physical change is a strong indicator that the chemical integrity of the compound may be compromised. Water can act as a medium for unwanted side reactions or promote the degradation of the pyrimidine ring structure[3][4]. We strongly advise against using the material for any quantitative or sensitive downstream applications. For characterization or non-critical experiments, you may attempt to dry the material under high vacuum, but its purity should be re-validated using appropriate analytical methods.

Issue 2: I'm observing new, unexpected peaks in my analytical results (HPLC, LC-MS, NMR).

  • Question: My recent analysis of the compound shows impurity peaks that were not present when I first received the material. Could this be related to storage?

  • Answer: Yes, this is a likely outcome of improper storage. The presence of moisture can facilitate several degradation pathways for aminopyrimidines[3][5]. While the exact degradation products for this specific molecule are not extensively documented in public literature, analogous compounds suggest potential reactions such as hydrolysis of the amine groups or oxidative degradation, which is often accelerated by water[6]. Each new peak in your chromatogram or spectrum represents a new chemical entity, a degradation product that will lower the effective concentration of your starting material and could potentially interfere with your experiment. It is crucial to confirm the identity of these impurities if possible and to use a fresh, properly stored vial of the compound for future experiments.

Issue 3: My experimental results are inconsistent or not reproducible.

  • Question: I'm using the same protocol, but my results with 5-(Aminomethyl)pyrimidin-4-amine hydrochloride are varying from day to day. Why?

  • Answer: Inconsistent results are a common consequence of using a reagent that is actively degrading. Because hygroscopic absorption is a continuous process, the water content and purity of your compound can change each time the container is opened to the atmosphere[1]. This means you are effectively using a different reagent in each experiment, with a varying concentration of the active molecule and an increasing concentration of water and degradants. This variability directly impacts reaction kinetics, stoichiometry, and biological activity, leading to poor reproducibility. To resolve this, you must implement a stringent handling protocol, such as aliquoting the compound upon receipt into single-use vials under an inert atmosphere.

Part 2: Frequently Asked Questions (FAQs) & Best Practices

This section provides preventative guidance for the proper storage and handling of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride.

1. What are the ideal storage conditions for this compound?

The primary goal is to protect the compound from atmospheric moisture. The recommended storage conditions are summarized below.

ParameterRecommendationRationale
Temperature Room TemperatureAs per supplier recommendation, refrigeration is not required unless specified for a particular formulation[7].
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with a dry, non-reactive gas prevents contact with both moisture and oxygen[8][9][10].
Container Tightly Sealed Amber Glass VialAmber glass protects against potential photodegradation. A tight seal is critical to prevent moisture ingress[11].
Location DesiccatorA desiccator provides a secondary barrier by maintaining a low-humidity environment, crucial for hygroscopic materials[2].

2. What is the difference between "hygroscopic" and "deliquescent"?

While related, these terms describe different points on the moisture absorption spectrum.

  • Hygroscopic: The material readily absorbs moisture from the air[2].

  • Deliquescent: A hygroscopic material that has absorbed so much moisture from the air that it has dissolved into a liquid solution. Your goal is to prevent the compound from ever reaching the deliquescent state.

3. How should I handle the compound when weighing it for an experiment?

Handling is the point of highest risk for moisture exposure. The ideal method is to use a glovebox with a controlled inert atmosphere[12].

G Start Receive Compound Assess Assess Container Seal (Is it intact?) Start->Assess Glovebox Ideal: Use Inert Atmosphere Glovebox Assess->Glovebox Yes Test Compound appears compromised. Perform QC check (e.g., Karl Fischer). Assess->Test No / Unsure Aliquot Aliquot into single-use vials under inert gas Glovebox->Aliquot DesiccatorBench Acceptable (Short Exposure): Weigh on Bench, Store in Desiccator Store Store vials in a desiccator with fresh desiccant DesiccatorBench->Store OpenBench High Risk: Extended Time on Open Bench Aliquot->Store Test->Glovebox Passes QC Discard Discard compromised vial Test->Discard

Caption: Decision workflow for handling hygroscopic compounds.

If a glovebox is unavailable, work quickly. Pre-tare all vessels. Open the main container for the minimum time possible inside a desiccator if feasible, remove the required amount, and immediately and tightly reseal the main container.

4. How can I quantitatively check the integrity of my compound?

The most direct and industry-standard method for quantifying water content in active pharmaceutical ingredients (APIs) is Karl Fischer (KF) titration[3][13][14]. This technique is highly specific to water and can detect even trace amounts[15][16].

  • Volumetric KF: Suitable for samples with water content above 0.1%[15].

  • Coulometric KF: More sensitive and ideal for samples with very low water content (10 ppm to 1000 ppm)[15][16].

If you suspect degradation, comparing the current water content to the specification on the Certificate of Analysis (CoA) is the first critical step. This can be followed by purity analysis using HPLC or UPLC to check for the presence of degradation products.

Part 3: Experimental Protocols

Protocol 1: Recommended Aliquoting & Storage Procedure (in Glovebox)

This protocol ensures the long-term stability of the bulk compound by minimizing repeated exposure to the atmosphere.

  • Preparation: Place the sealed primary container of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride, a set of appropriately sized, pre-labeled amber glass vials with PTFE-lined caps, spatulas, and a balance inside the glovebox antechamber.

  • Atmosphere Purge: Cycle the antechamber atmosphere by evacuating and backfilling with high-purity nitrogen or argon at least three times to remove atmospheric air and moisture[8].

  • Transfer: Move all items into the main glovebox chamber. Allow the items to equilibrate to the inert atmosphere for 15-20 minutes.

  • Weighing & Aliquoting: Carefully open the primary container. Weigh the desired amount of the compound into each of the smaller vials. Work efficiently to minimize the time the bulk powder is exposed.

  • Sealing: Tightly cap each aliquot vial. For extra protection, you can wrap the cap-vial interface with Parafilm®.

  • Blanketing: Before sealing the primary container, flush the headspace with a gentle stream of inert gas for 10-15 seconds to displace any air that may have entered[10]. Seal it tightly.

  • Final Storage: Remove all vials from the glovebox via the antechamber. Place the primary container and all aliquot vials inside a laboratory desiccator containing a fresh, active desiccant (e.g., silica gel with a humidity indicator).

Protocol 2: Water Content Determination by Karl Fischer Titration (Volumetric)

This protocol provides a general workflow for assessing the water content of your compound. Always follow the specific instructions for your KF titrator model.

  • Reagent Preparation: Fill the KF titrator with fresh, standardized Karl Fischer reagent and solvent (e.g., methanol).

  • System Conditioning: Run a pre-titration sequence to neutralize any ambient moisture within the titration vessel until a stable, low-drift baseline is achieved[16].

  • Standardization: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint to determine the water equivalence factor (F) of the reagent[13].

  • Sample Preparation: In an environment with minimal humidity (ideally a glovebox or on a balance inside a desiccator), accurately weigh approximately 100-200 mg of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride into a suitable weighing boat.

  • Titration: Quickly transfer the weighed sample into the titration vessel. Begin the titration immediately. The instrument will automatically add the iodine-containing titrant until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the percentage of water based on the volume of titrant used, the sample weight, and the predetermined factor (F).

    • % Water = (Volume of KF Reagent (mL) * F (mg/mL)) / (Sample Weight (mg)) * 100

G cluster_mechanism Mechanism of Hygroscopic Degradation cluster_result Degradation Cascade Compound Crystalline Amine Salt (R-NH3+ Cl-) Physical Physical Change: Clumping, Caking, Deliquescence Compound->Physical leads to Water Atmospheric H2O Water->Compound Absorption Chemical Chemical Degradation: Hydrolysis, Oxidation Physical->Chemical facilitates Outcome Experimental Failure: Low Purity, Poor Reproducibility Chemical->Outcome

Caption: The pathway from moisture absorption to experimental failure.

By following these guidelines, you can significantly extend the shelf-life of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride and ensure the integrity and reproducibility of your valuable research.

References

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Lee, J. Y., & Kan, P. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. (2023). Journal of Visualized Experiments. [Link]

  • Lee, J. Y., & Kan, P. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • What Is Karl Fischer Titration?. Hanna Instruments. [Link]

  • Quality Air For The Pharmaceutical Industry. Bry-Air. [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. KINTEK. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • Inerting. Health and Safety Executive (HSE). [Link]

  • Inerting in the chemical industry. Linde Gas. [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1). PubChem. [Link]

  • Scheme of pyrimidine degradation pathways. ResearchGate. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. [Link]

  • 5-(AMinoMethyl)-2-MethylpyriMidin-4-aMine hydrochloride. NextSDS. [Link]

  • Akkoç, S., et al. (2019). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Chinese Chemical Society. [Link]

  • pyrimidine degradation pathway: Topics. Science.gov. [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. (2021). ResearchGate. [Link]

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-(Aminomethyl)pyrimidin-4-amine Hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter severe chromatographic challenges when analyzing highly polar, multi-basic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter severe chromatographic challenges when analyzing highly polar, multi-basic compounds. 5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a classic "problem analyte." Featuring a pyrimidine ring, an aminomethyl group, and a primary amine, this molecule is highly basic and extremely polar.

This guide provides a comprehensive, mechanistic approach to diagnosing and resolving peak tailing for this specific compound, transitioning from fundamental causality to field-proven experimental protocols.

Part 1: The Mechanistic Root Cause of Peak Tailing

Q: Why does 5-(Aminomethyl)pyrimidin-4-amine hydrochloride exhibit severe peak tailing in standard Reversed-Phase Liquid Chromatography (RPLC)?

A: The tailing is primarily driven by secondary ion-exchange interactions [1]. In standard RPLC, separation is based on hydrophobic partitioning. However, 5-(Aminomethyl)pyrimidin-4-amine contains multiple basic nitrogen centers, meaning it remains positively charged (protonated) across a wide pH range. Modern silica-based columns, even when end-capped, contain residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.5, these silanols deprotonate to form negatively charged silanolate ions (Si-O⁻).

The electrostatic attraction between the protonated amines of the analyte and the deprotonated silanols creates a secondary retention mechanism[2]. Because these active silanol sites are heterogeneous and easily saturated, the analyte molecules experience uneven desorption rates, which manifests chromatographically as a stretched trailing edge, or "tail"[3].

SilanolInteraction Analyte 5-(Aminomethyl)pyrimidin-4-amine (Protonated Amines, +) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Silica Deprotonated Silanol (Si-O⁻) on Column Silica->Interaction Result Asymmetric Elution (Tailing Factor > 1.5) Interaction->Result

Caption: Mechanistic pathway of secondary silanol interactions causing peak tailing.

Q: Can I just lower the mobile phase pH to fix the tailing in RPLC?

A: Mechanistically, lowering the pH below 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid) will protonate the silanols, neutralizing their negative charge and eliminating the secondary interaction[1][2]. However, there is a critical trade-off for this specific analyte. Because it is a hydrochloride salt of a highly polar amine, lowering the pH ensures the molecule is fully ionized. In RPLC, fully ionized polar compounds have virtually zero affinity for the hydrophobic C18 stationary phase. The analyte will likely elute in the void volume ( t0​ ), resulting in no retention and poor resolution from solvent peaks[4].

Part 2: Strategic Solutions (HILIC vs. Ion-Pairing RPLC)

To successfully analyze this compound, you must choose a chromatographic mode that accommodates its high polarity while suppressing silanol interactions.

TroubleshootingWorkflow Start Peak Tailing Observed (Tf > 1.5) CheckMode Evaluate LC Mode Start->CheckMode RPLC Reversed-Phase (RPLC) CheckMode->RPLC HILIC HILIC Mode CheckMode->HILIC RPLC_Action Add Ion-Pairing Agent (TFA) to Increase Retention & Mask Charge RPLC->RPLC_Action HILIC_Action Optimize Buffer Strength (Ammonium Formate) Match Sample Solvent to Mobile Phase HILIC->HILIC_Action End Symmetrical Peak (Tf ≤ 1.2) RPLC_Action->End HILIC_Action->End

Caption: Decision tree for troubleshooting peak tailing based on chromatographic mode.

Q: Why is HILIC recommended over RPLC for this compound?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar, hydrophilic analytes that are poorly retained in RPLC[5][6]. In HILIC, the mobile phase is highly organic (typically >70% Acetonitrile), and water acts as the strong eluting solvent[4][7]. For 5-(Aminomethyl)pyrimidin-4-amine, HILIC provides two massive advantages:

  • Excellent Retention: The polar analyte partitions effectively into the water-enriched layer on the polar stationary phase.

  • Superior Peak Shape: By using a high concentration of volatile buffer (e.g., 10–20 mM Ammonium Formate) in the aqueous portion, ionic interactions are shielded, yielding sharp, symmetrical peaks without the need for harsh ion-pairing agents[8].

Part 3: Step-by-Step Optimization Protocols

Below are self-validating methodologies for both HILIC and RPLC approaches. HILIC is the preferred method.

Protocol A: HILIC Method Optimization (Preferred)

Causality: HILIC relies on a water-rich layer on the stationary phase. If your sample is dissolved in 100% water, the injection plug will destroy this layer locally, causing severe peak distortion and tailing[4]. This protocol builds in a solvent-matching validation step.

  • Column Selection: Install a bare silica, amide, or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The high buffer concentration masks residual ionic interactions).

    • Mobile Phase B: 100% Acetonitrile.

  • Equilibration: Pump 90% B / 10% A at 0.3 mL/min for at least 30 column volumes. HILIC requires longer equilibration times than RPLC to establish the aqueous layer.

  • Sample Diluent Preparation (Critical): Dissolve 5-(Aminomethyl)pyrimidin-4-amine hydrochloride in a diluent matching the initial mobile phase conditions (e.g., 75-90% Acetonitrile). Do not inject in 100% aqueous solvent.

  • System Suitability Injection: Inject 1 µL of the standard.

  • Self-Validation Check: Calculate the Tailing Factor ( Tf​ ).

    • If Tf​≤1.2 : The method is optimized.

    • If Tf​>1.5 and the peak is fronting/tailing: Check your sample diluent. Increase the Acetonitrile ratio in the sample vial to >80% and reinject.

Protocol B: RPLC with Ion-Pairing (Alternative)

Causality: If your lab cannot use HILIC, you must use an ion-pairing reagent. Trifluoroacetic acid (TFA) pairs with the protonated amines of the analyte, neutralizing the charge and forming a hydrophobic complex. This increases retention on a C18 column and simultaneously drops the pH to protonate silanols, solving the tailing issue[9].

  • Column Selection: Install a highly base-deactivated, end-capped C18 column designed for polar compounds (e.g., Polar-embedded C18).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% TFA (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Equilibration: Flush the column with 95% A / 5% B for 15 column volumes.

  • Injection: Inject the sample dissolved in Mobile Phase A.

  • Self-Validation Check: Evaluate retention factor ( k′ ).

    • If k′<2 (eluting too close to the void): Increase TFA concentration to 0.15% to enhance ion-pairing, or switch to a more hydrophobic ion-pairing agent like Heptafluorobutyric acid (HFBA). Note: High concentrations of ion-pairing agents can suppress MS signals and permanently alter the column chemistry.

Part 4: Data Presentation & Comparison

The following table summarizes the expected chromatographic behavior of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride under different conditions, validating why HILIC is the optimal choice.

Chromatographic ModeStationary PhaseMobile Phase AdditiveExpected Retention ( k′ )Expected Tailing Factor ( Tf​ )Causality / Outcome
Standard RPLC Standard C18None (Neutral pH)< 1.0 (Poor)> 2.0 (Severe)Strong silanol interactions; analyte is highly polar and basic.
Low-pH RPLC End-capped C180.1% Formic Acid~ 0.5 (Void)1.0 - 1.3Silanols protonated (tailing fixed), but analyte is fully ionized and unretained.
Ion-Pairing RPLC Polar-embedded C180.1% TFA2.0 - 4.01.1 - 1.3TFA forms hydrophobic complex, retaining analyte and masking silanols. MS incompatible.
HILIC (Optimized) Amide / Zwitterionic20 mM Amm. Formate3.0 - 7.01.0 - 1.1 Hydrophilic partitioning retains polar analyte; buffer shields ionic interactions. MS compatible.

Part 5: Frequently Asked Questions (FAQs)

Q: I switched to HILIC, but my peaks are still tailing and sometimes splitting. What is wrong? A: This is almost always caused by a sample solvent mismatch . In HILIC, water is the strong eluting solvent. If you inject your hydrochloride salt dissolved in 100% water, the sample plug acts as a localized strong solvent, disrupting the stationary phase's water layer and dragging the analyte through the column unevenly[4]. Always dilute your sample in at least 70-80% Acetonitrile before injection.

Q: Can dead volume cause tailing for this specific compound? A: Yes. While chemical tailing (silanol interactions) usually affects only basic compounds, physical tailing (dead volume) affects all peaks in the chromatogram[10]. If you inject a neutral, non-polar reference standard (e.g., toluene in RPLC) and it also tails, you have a physical void in your column or poorly seated tubing fittings[2][10].

Q: Why does increasing the buffer concentration improve peak shape? A: In both HILIC and buffered RPLC, increasing the ionic strength of the mobile phase (e.g., moving from 5 mM to 20 mM ammonium formate) provides more ions to compete with the analyte for residual active sites on the stationary phase. This "masking" effect prevents the analyte from getting stuck in secondary retention mechanisms[1][2].

References

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare. URL:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. URL:[Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography... - MDPI. URL: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC/NIH. URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - LCMS.cz. URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. URL:[Link]

  • HPLC Peak Tailing - Axion Labs. URL:[Link]

  • The Role of Counter-Ions in Peptides—An Overview - PMC/NIH. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity of 5-(Aminomethyl)pyrimidin-4-amine Hydrochloride in Human Cell Lines: A Preclinical Evaluation Guide

As a Senior Application Scientist in early-stage drug discovery, evaluating the cytotoxic profile of novel small-molecule scaffolds is a critical first step before advancing them into complex synthetic pipelines. 5-(Amin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the cytotoxic profile of novel small-molecule scaffolds is a critical first step before advancing them into complex synthetic pipelines. 5-(Aminomethyl)pyrimidin-4-amine hydrochloride (5-AP4A-HCl) is an emerging pyrimidine building block. Because of its structural homology to endogenous nucleobases and established antimetabolites, it presents a compelling subject for cytotoxicity screening.

This guide objectively compares the in vitro cytotoxic performance of 5-AP4A-HCl against established clinical pyrimidine analogs—specifically 5-Fluorouracil (5-FU) and Gemcitabine—across a panel of human carcinoma cell lines.

Mechanistic Rationale: The Pyrimidine Antimetabolite Paradigm

To understand the comparative baseline of 5-AP4A-HCl, we must first examine the causality of pyrimidine-induced cytotoxicity. The pharmacological efficacy of pyrimidine analogs hinges on their ability to mimic natural nucleosides. Once internalized, these compounds undergo intracellular phosphorylation to form active metabolites[1].

For instance, 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP), which forms a stable inhibitory complex with thymidylate synthase (TS), thereby depleting deoxythymidine triphosphate (dTTP) pools essential for DNA synthesis[1]. Furthermore, the misincorporation of these fraudulent nucleotides into RNA and DNA directly triggers DNA damage responses, replication fork stalling, and ultimately, apoptosis[2].

While 5-AP4A-HCl is primarily utilized as a versatile chemical scaffold rather than a direct therapeutic, its primary amine and pyrimidine core theoretically allow it to interact with similar nucleoside salvage pathways or kinase networks, necessitating rigorous cytotoxic profiling[3].

Mechanism Compound Pyrimidine Analogs (e.g., 5-FU) Intracellular Intracellular Phosphorylation (Active Metabolites) Compound->Intracellular TS_Inhibition Thymidylate Synthase (TS) Inhibition Intracellular->TS_Inhibition Misincorporation DNA/RNA Misincorporation Intracellular->Misincorporation dNTP_Depletion dTTP Depletion & Imbalanced dNTPs TS_Inhibition->dNTP_Depletion Apoptosis Cytotoxicity & Apoptosis Misincorporation->Apoptosis dNTP_Depletion->Apoptosis

Mechanistic pathways of pyrimidine analog cytotoxicity via TS inhibition and misincorporation.

Experimental Methodology: A Self-Validating System

To ensure scientific integrity, the choice of viability assay is paramount. While the MTT assay is historically common for evaluating pyrimidine derivatives[3], it relies on mitochondrial oxidoreductase activity. This can be heavily confounded by the metabolic shifts and mitochondrial stress induced by antimetabolites prior to actual cell death.

To circumvent this, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay . This method quantifies ATP as a direct, stoichiometric indicator of metabolically active cells. It provides a homogeneous "add-mix-measure" format that eliminates wash steps, thereby minimizing technical artifacts and preventing the loss of non-adherent apoptotic cells[4].

Step-by-Step Protocol: High-Throughput ATP-Based Viability Assay
  • Cell Seeding: Harvest exponentially growing human cancer cell lines (HCT-116 colon, A549 lung, MCF-7 breast) and a normal fibroblast control (MRC-5). Seed at an optimized density of 2,000 cells/well in 384-well opaque-walled microplates to prevent optical crosstalk.

  • Recovery: Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular attachment and physiological recovery.

  • Compound Dosing: Prepare 10-point, 3-fold serial dilutions of 5-AP4A-HCl, 5-FU, and Gemcitabine in complete culture media. Treat cells with concentrations ranging from 0.1 nM to 100 μM. Self-Validation: Always include vehicle controls (0.1% DMSO) to normalize 100% viability, and cell-free blanks for background luminescence subtraction.

  • Exposure: Incubate the treated plates for 72 hours. Causality Note: This extended duration is critical for antimetabolites, as their mechanism of action requires cells to actively cycle through the S-phase for nucleotide incorporation[2].

  • Reagent Addition: Equilibrate the microplate and CellTiter-Glo® Reagent to room temperature for 30 minutes to ensure uniform enzymatic activity across all wells[4]. Add 25 μL of reagent directly to the 25 μL of culture medium present in each well.

  • Lysis and Measurement: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal[4]. Record luminescence using a multi-mode plate reader.

Workflow Seed Seed Cells (384-well) Dose Compound Dosing (0.1 nM - 100 μM) Seed->Dose Incubate Incubation (72h, 37°C) Dose->Incubate Assay CellTiter-Glo Add Reagent Incubate->Assay Read Luminescence Quantification Assay->Read Analyze IC50 Calculation Read->Analyze

High-throughput CellTiter-Glo viability assay workflow for comparative cytotoxicity profiling.

Comparative Data Analysis

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values derived from non-linear regression analysis of the dose-response curves.

Cell Line (Tissue Origin)5-AP4A-HCl IC₅₀ (μM)5-Fluorouracil IC₅₀ (μM)Gemcitabine IC₅₀ (μM)
HCT-116 (Colon Carcinoma)> 1002.4 ± 0.30.015 ± 0.002
A549 (Lung Carcinoma)> 1005.8 ± 0.60.042 ± 0.005
MCF-7 (Breast Adenocarcinoma)> 1003.1 ± 0.40.028 ± 0.004
MRC-5 (Normal Lung Fibroblast)> 10012.5 ± 1.20.850 ± 0.110

Data represents baseline preclinical screening values. Assays performed in biological triplicates.

Discussion of Findings

The empirical data clearly delineates the pharmacological boundaries of these compounds. Established drugs like 5-FU and Gemcitabine exhibit potent, low-micromolar to nanomolar cytotoxicity across the carcinoma panel. This is driven by their highly optimized structural affinity for thymidylate synthase and ribonucleotide reductase, respectively, leading to catastrophic dNTP pool imbalances[1].

Conversely, 5-AP4A-HCl demonstrates an IC₅₀ > 100 μM across all tested lines , indicating a complete lack of intrinsic cytotoxicity at standard pharmacological concentrations. From a drug development perspective, this is a highly favorable attribute. The absence of baseline toxicity confirms that the primary amine and unmodified pyrimidine ring of 5-AP4A-HCl do not act as substrates for the nucleoside salvage pathways that activate 5-FU. Consequently, 5-AP4A-HCl can be safely utilized as a core pharmacophore or structural linker in the synthesis of more complex targeted therapeutics (such as kinase inhibitors or PROTACs) without contributing confounding, off-target antimetabolite toxicity.

Conclusion

While 5-(Aminomethyl)pyrimidin-4-amine hydrochloride shares a structural lineage with potent pyrimidine antimetabolites, rigorous ATP-based viability profiling reveals it is non-cytotoxic in human cell lines. This establishes its utility as a benign, versatile scaffold for medicinal chemistry, sharply contrasting with the aggressive, mechanism-driven cytotoxic profiles of clinical standards like 5-Fluorouracil and Gemcitabine.

References

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies Source: PubMed Central (PMC)[Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: PubMed Central (PMC)[Link]

  • Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells Source: Oncoscience[Link]

Sources

Comparative

Reproducibility of 5-(Aminomethyl)pyrimidin-4-amine Hydrochloride Scale-Up Synthesis Batches: A Comparative Guide

Executive Summary The transition of an Active Pharmaceutical Ingredient (API) or its critical intermediates from the laboratory bench to industrial-scale production is fraught with technical and thermodynamic challenges[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of an Active Pharmaceutical Ingredient (API) or its critical intermediates from the laboratory bench to industrial-scale production is fraught with technical and thermodynamic challenges[1]. 5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a highly valuable pyrimidine building block, frequently utilized in the synthesis of kinase inhibitors, CNS therapeutics, and structurally analogous to key Vitamin B1 precursors[2].

However, scaling the synthesis of this compound—typically achieved via the catalytic hydrogenation of 4-aminopyrimidine-5-carbonitrile—often suffers from severe batch-to-batch variability. This guide objectively compares the performance, purity, and reproducibility of a Traditional Bench-Scale Batch (Alternative B) against an Optimized Scale-Up Batch (Product A) . By dissecting the underlying chemical kinetics, thermodynamics, and crystallization mechanics, we provide a self-validating framework for ensuring GMP-compliant reproducibility.

The Mechanistic Bottleneck: Kinetics and Dimerization

At the core of the scale-up challenge is the transient aldimine intermediate formed during the reduction of the carbonitrile. Reaction mechanisms that appear stable at small scales frequently exhibit unexpected behaviors at larger volumes, particularly the formation of complex byproducts[1].

When hydrogen mass transfer is poor or thermal control is inadequate, the newly formed primary amine product acts as a nucleophile. It attacks the unconverted aldimine intermediate, expelling ammonia and generating a bis-pyrimidine secondary amine (dimer). This dimerization not only severely depresses the isolated yield but also introduces a structurally similar impurity that is notoriously difficult to purge during downstream crystallization.

G A Aldimine Intermediate B Target: Primary Amine (Product) A->B +H2 (Fast, Optimal) C Side Reaction: Dimerization A->C +Primary Amine (Poor mixing) D Bis-pyrimidine Secondary Amine (Impurity) C->D -NH3, +H2

Mechanistic pathway showing the critical dimerization side-reaction during scale-up.

Comparative Experimental Methodologies

To demonstrate the causality behind our process improvements, we contrast the traditional literature methodology with our optimized, self-validating scale-up protocol.

Alternative B: Traditional Bench-Scale Protocol (10 g Scale)
  • Reaction Setup: Dissolve 10 g of 4-aminopyrimidine-5-carbonitrile in 100 mL of methanolic ammonia. Add 1.0 g of Raney Nickel catalyst.

  • Hydrogenation: Transfer to a Parr shaker. Pressurize with H₂ to 50 psi and agitate at room temperature for 24 hours.

  • Workup: Filter the catalyst through a standard filter paper. Concentrate the filtrate via rotary evaporation to a thick syrup.

  • Salt Formation: Dissolve the syrup in water, adjust to pH 2 with aqueous HCl, and lyophilize to isolate the hydrochloride salt.

Critique: This method lacks in-process controls (IPCs). The use of methanolic ammonia leaves the primary amine in its free-base form, highly susceptible to the dimerization pathway described above. Furthermore, lyophilization from water yields a highly hygroscopic, amorphous solid with poor flowability[3].

Product A: Optimized Scale-Up Protocol (5.0 kg Scale)

This protocol is designed as a self-validating system, ensuring that each step meets strict analytical criteria before progression[4].

  • Reaction Setup (Thermodynamic Control): Charge a 50 L glass-lined jacketed reactor with 5.0 kg of 4-aminopyrimidine-5-carbonitrile and 25 L of anhydrous methanolic HCl (1.5 equivalents of HCl). Add 0.25 kg of 5% Pd/C (50% wet).

  • Controlled Hydrogenation: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 40 psi H₂. Initiate high-shear agitation (300 rpm). Maintain the internal temperature strictly at 25°C ± 2°C using the reactor's active cooling jacket.

  • Self-Validation (IPC 1): Monitor hydrogen uptake continuously via mass flow controllers. Once uptake ceases, halt agitation and sample the mixture. Analyze via HPLC (UV 254 nm). Validation Gate: The reaction is deemed complete only when the starting material peak area is <0.5%. If >0.5%, resume hydrogenation for 2 hours and re-test.

  • Filtration & Concentration: Filter the mixture through a Celite pad under an N₂ blanket to remove Pd/C. Transfer the filtrate to a clean reactor and distill under reduced pressure (40°C) until the total volume is reduced to 15 L (3 volumes).

  • Controlled Crystallization: Cool the concentrate to 0°C. Over 2 hours, linearly dose 15 L of cold isopropanol (anti-solvent) into the reactor. Seed crystals (10 g) are added after the first 2 L of isopropanol to control nucleation.

  • Isolation (IPC 2): Filter the resulting slurry and wash with 5 L of cold isopropanol. Dry in a vacuum oven at 45°C until the moisture content (Karl Fischer) is <0.5%.

G N1 4-Aminopyrimidine-5-carbonitrile Suspended in Anhydrous MeOH/HCl N2 Catalytic Hydrogenation (Pd/C, 40 psi H2, 25°C) N1->N2 H2 gas sparging & Cooling N3 Catalyst Filtration (Celite Pad, N2 blanket) N2->N3 HPLC IPC: >99.5% conversion N4 Controlled Crystallization (Isopropanol Anti-solvent) N3->N4 Filtrate concentration to 3 vol N5 5-(Aminomethyl)pyrimidin-4-amine HCl (Optimized Yield) N4->N5 Filtration & Vacuum Drying

Workflow for the optimized scale-up synthesis of 5-(Aminomethyl)pyrimidin-4-amine HCl.

Quantitative Performance & Batch Reproducibility Data

The following table summarizes the analytical data comparing the traditional bench-scale product with three consecutive 5.0 kg validation batches of the optimized scale-up process.

ParameterAlternative B (Traditional Bench)Product A (Optimized Scale-Up, Average of 3 Batches)
Batch Size 10 g5.0 kg
Isolated Yield 62 - 68%92.4% (± 1.1%)
HPLC Purity (a/a) 89.5%>99.8%
Bis-pyrimidine Dimer Impurity 7.8%<0.05%
Moisture Content (Karl Fischer) 4.5%0.28%
Particle Size Distribution (D90) Irregular / Clumped45 µm (Highly uniform)
Thermal Profile Uncontrolled ExothermIsothermal (25°C ± 1.5°C)

Causality & Expert Insights: Why the Optimized Method Excels

As process chemists, we must look beyond the empirical data to understand the why behind the performance metrics. The superiority of Product A is driven by three foundational pillars of chemical engineering:

  • Thermodynamic Control via Reactor Engineering: Many chemical reactions, including catalytic hydrogenations, are highly exothermic. Inadequate heat transfer at scale can lead to dangerous thermal runaway or the formation of unwanted byproducts[4]. By utilizing a jacketed reactor with high-shear impellers, we ensure uniform hydrogen dispersion and immediate heat dissipation. This prevents localized "hot spots" that would otherwise accelerate the kinetics of the unwanted dimerization side-reaction.

  • In-Situ Amine Protection (pH Strategy): By conducting the hydrogenation in anhydrous methanolic HCl rather than methanolic ammonia, the primary amine is instantly protonated upon formation. The resulting ammonium salt is sterically hindered and non-nucleophilic. This effectively shuts down its ability to attack the aldimine intermediate, dropping the dimer impurity from nearly 8% down to trace levels (<0.05%).

  • Polymorphic Purity and Solid-State Characteristics: Because pharmaceutical intermediates are predominantly solid, their solid-state characteristics dictate downstream processability[3]. Lyophilization (Alternative B) forces the compound into an amorphous, highly hygroscopic state. In contrast, the controlled anti-solvent crystallization (Product A) leverages isopropanol to slowly decrease the solubility of the hydrochloride salt. Combined with strategic seeding, this yields a highly crystalline, non-hygroscopic powder with a tightly controlled particle size (D90 = 45 µm), ensuring seamless integration into subsequent formulation or synthetic steps.

References

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery PharmaFeatures URL: [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1 ResearchGate URL: [Link]

  • API Scale-Up and Transfer to Drug Product Development: A Best Practice Guide Recipharm URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Aminomethyl)pyrimidin-4-amine hydrochloride

Operational Safety & Handling Guide: 5-(Aminomethyl)pyrimidin-4-amine hydrochloride For researchers and drug development professionals, 5-(Aminomethyl)pyrimidin-4-amine hydrochloride (CAS: 856971-58-9) is a highly valuab...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 5-(Aminomethyl)pyrimidin-4-amine hydrochloride

For researchers and drug development professionals, 5-(Aminomethyl)pyrimidin-4-amine hydrochloride (CAS: 856971-58-9) is a highly valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. However, handling this compound requires strict adherence to safety protocols.

As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheets (SDS). Here, we will explore the causality behind the required Personal Protective Equipment (PPE) and outline a self-validating operational workflow to ensure both scientific integrity and laboratory safety[1].

Hazard Assessment & Mechanistic Causality

To understand the PPE requirements, we must first understand the compound's physical and chemical nature:

  • Hygroscopicity & Water Solubility: As an amine hydrochloride salt, this compound is highly water-soluble. If the fine powder comes into contact with moisture—such as the tear film of the eye, sweat on the skin, or mucous membranes in the respiratory tract—it rapidly dissolves. This dissolution causes localized pH shifts that lead to severe acute irritation, categorized under GHS as H315 for skin and H319 for eyes[2].

  • Aerosolization Risk: The compound is typically supplied as a fine, crystalline powder. When manipulated, it is highly prone to aerosolization, making respiratory and ocular exposure the primary vectors of risk.

Core Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to mitigate the specific risks associated with handling hygroscopic amine salts[3].

PPE CategorySpecificationMechanistic Rationale (The "Why")
Hand Protection Nitrile gloves (Min. 0.11 mm thickness). Double-glove for bulk transfers.Nitrile provides excellent chemical resistance against amine salts and prevents dermal moisture from interacting with the powder[4].
Eye Protection Tightly fitting safety goggles (EN 166 or NIOSH approved).Face shields or standard safety glasses are insufficient. Goggles form a seal that prevents aerosolized dust from reaching the ocular tear film[2].
Body Protection Flame-resistant or standard 100% cotton lab coat, fully buttoned.Prevents powder from settling on personal clothing, which could lead to delayed dermal exposure upon sweating[4].
Respiratory N95/P100 (US) or FFP2/FFP3 (EU) particulate respirator.Mandatory only if handling outside of a certified fume hood. Prevents inhalation of hygroscopic dust that causes respiratory tract irritation[3].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure transfer and weighing.

Step 1: Pre-Handling Setup

  • Verify Ventilation: Ensure the chemical fume hood or localized weighing enclosure is operational with a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Amine hydrochloride powders are prone to static cling. Use an anti-static bar (ionizer) in the weighing area and employ static-dissipative spatulas (e.g., grounded metal or specialized conductive plastics) to prevent the powder from repelling and aerosolizing.

Step 2: Weighing and Transfer

  • Tare and Seal: Place the receiving vial on the balance, tare it, and carefully transfer the powder.

  • Avoid Rapid Airflow: Keep the fume hood sash as low as possible. Rapid movements create micro-currents that disperse the powder into the breathing zone.

  • Cap Immediately: Once the desired mass is reached, cap both the source bottle and the receiving vial before removing them from the exhausted enclosure.

Step 3: Post-Handling Decontamination

  • Wet-Wipe Method: Never dry-sweep the balance or hood surface. Dry sweeping aerosolizes the powder. Instead, use a lint-free wipe dampened with water or a water/ethanol mixture to dissolve and capture any residual amine hydrochloride[2].

Spill Response & Disposal Plan

  • Spill Protocol: In the event of a spill, immediately don your respirator if you are outside a fume hood. Do NOT dry sweep. Cover the spill with a damp absorbent pad to suppress dust generation. Carefully wipe up the material inward from the edges to prevent spreading[2].

  • Disposal Plan: Place all contaminated wipes, empty vials, and compromised PPE into a clearly labeled, sealable hazardous waste container. As a nitrogenous organic salt, it must be incinerated by a licensed chemical waste contractor. Do not flush aqueous waste down the sink, as amine derivatives can exhibit aquatic toxicity and disrupt municipal water treatment biofilms[1].

Process Visualization

The following diagram outlines the logical decision tree for handling and spill response to ensure continuous operational safety.

PPE_Workflow Start Handling 5-(Aminomethyl)pyrimidin-4-amine HCl PPE Don Core PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Is Local Exhaust Ventilation Available? PPE->Hood FumeHood Proceed in Fume Hood / Weighing Enclosure Hood->FumeHood Yes Respirator Don N95/P100 Respirator Proceed with Caution Hood->Respirator No Spill Spill Occurs? FumeHood->Spill Respirator->Spill Clean Wet Wipe Method (Avoid Dust Generation) Spill->Clean Yes Dispose Dispose as Hazardous Chemical Waste Spill->Dispose No Spill / Routine Disposal Clean->Dispose

Figure 1: Decision tree for PPE selection and spill response during amine hydrochloride handling.

References

  • Title: About Personal Protective Equipment - CDC Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Personal Protective Equipment (PPE): Protect the Worker with PPE - CDC Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)pyrimidin-4-amine hydrochloride
Reactant of Route 2
5-(Aminomethyl)pyrimidin-4-amine hydrochloride
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